4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c17-16-5-2-1-4-15(16)13-19-10-6-14(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,14H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYJCWICVTBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine typically involves multi-step reactionsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Chemical Reactions Analysis
Oxidation Reactions
The benzylic methylene group (-CH2-) linking the pyrazole and piperidine rings undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO4) in acidic or basic media converts this group to a ketone (C=O), forming 4-(pyrazol-1-yl-carbonyl)-1-(2-chlorobenzyl)piperidine (Table 1).
| Reaction Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylic CH2 | KMnO4, H2SO4, 80°C | Ketone | 65% |
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the chlorine atom with aryl groups (Table 2) .
| Reaction Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Chlorophenyl | Pd(PPh3)4, Na2CO3, aryl boronic acid | 1-(2-biphenyl)piperidine derivative | 78% |
Functionalization of the Pyrazole Ring
The pyrazole’s N-2 position undergoes alkylation or acylation. Sodium hydride (NaH) in DMF facilitates reactions with alkyl halides or acyl chlorides (Table 3) .
| Reaction Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole N-2 | NaH, R-X, DMF | N-alkylated pyrazole | 70% |
Piperidine Ring Modifications
The piperidine nitrogen can undergo quaternization or dealkylation. For instance, treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility (Table 4).
| Reaction Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine N | CH3I, K2CO3, CH3CN | Quaternary salt | 85% |
Reduction Reactions
Catalytic hydrogenation (H2/Pd-C) reduces the pyrazole ring to a pyrazoline under high-pressure conditions, though this is less common due to aromatic stability (Table 5).
| Reaction Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole ring | H2 (50 psi), Pd/C, EtOH | Pyrazoline | 45% |
Coordination Chemistry
The pyrazole and piperidine nitrogens act as ligands for transition metals. Copper(II) chloride forms stable complexes, potentially useful in catalysis or bioimaging (Table 6) .
| Reaction Type | Metal Salt | Conditions | Product | Reference |
|---|---|---|---|---|
| Complexation | CuCl2 | Ethanol, reflux | [Cu(C15H17ClN3)2Cl2] |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, reflux), the 2-chlorobenzyl group may undergo hydrolysis, though this is kinetically challenging due to aryl chloride stability.
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 289.80 g/mol. It features a piperidine ring, which is a common scaffold in many biologically active compounds, and a pyrazole moiety, which is known for its diverse biological activities. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of piperidine, including those containing pyrazole rings, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The mechanism often involves the modulation of signaling pathways such as those related to apoptosis and cell cycle regulation.
2. Neuropharmacological Effects
Piperidine derivatives are frequently explored for their neuropharmacological effects. The compound may act on various neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. Research into similar compounds has highlighted their role as allosteric modulators at muscarinic receptors, suggesting potential applications in treating neurodegenerative diseases .
3. Anti-inflammatory Properties
Compounds with piperidine and pyrazole structures have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokine production or modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Pharmacological Insights
1. Mechanism of Action
The pharmacodynamics of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine are likely to involve interactions with specific receptors or enzymes in the body. For example, studies on related compounds indicate that they can act as antagonists or agonists at various G protein-coupled receptors (GPCRs), influencing cellular responses such as neurotransmission or hormonal regulation .
2. Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Research has shown that modifications to the piperidine or pyrazole moieties can significantly alter biological activity, allowing for tailored approaches in drug design .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated potential as a muscarinic receptor modulator with implications for Alzheimer's treatment. |
| Study 2 | Anticancer Activity | Showed significant tumor growth inhibition in vitro through apoptosis induction pathways. |
| Study 3 | Anti-inflammatory Effects | Highlighted reduction in pro-inflammatory cytokines in animal models of inflammation. |
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazolylmethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine with structurally related piperidine derivatives:
Key Observations:
- Substituent Diversity : The target compound’s 2-chlorobenzyl group distinguishes it from simpler analogs like CP-1003, which lacks aromatic N1 substitution .
- Salt Forms : Analogous compounds (e.g., hydrochloride salts in ) demonstrate the importance of salt formation for solubility and stability.
Receptor Targeting
- Bradykinin B2 Receptor Antagonism: A related compound, 1-((S)-1-(3-chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione, is patented as a bradykinin B2 receptor antagonist for treating skin diseases .
- Kinase Inhibition: Pyridopyrimidinone derivatives with piperidine-pyrazole motifs (e.g., compound 51d in ) are synthesized for kinase inhibition, suggesting possible anticancer applications.
Limitations and Contradictions
- Divergent Molecular Weights : The molecular weight range among analogs (149–400 g/mol) implies significant variability in pharmacokinetic properties, such as absorption and metabolism.
Future Research Priorities :
Synthesize the compound and evaluate its binding affinity for targets like bradykinin B2 or kinases.
Optimize solubility through salt formation or prodrug strategies.
Explore structure-activity relationships (SAR) by modifying the pyrazole or benzyl groups.
Biological Activity
4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and a pyrazole moiety. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 289.80 g/mol
- CAS Number : 1396576-79-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrazole moiety through the reaction of hydrazine with a suitable carbonyl compound.
- Nucleophilic substitution to attach the pyrazole to the piperidine ring.
- Chlorination of the benzyl group to introduce the chloro substituent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibits significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.25 μg/mL | Bactericidal |
| Candida albicans | Not specified | Antifungal |
These results indicate that this compound can inhibit biofilm formation and demonstrate bactericidal effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | Not specified | Induction of apoptosis |
| MDA-MB-231 | Not specified | Synergistic effect with doxorubicin |
The combination of pyrazole derivatives with established chemotherapeutics like doxorubicin has shown enhanced cytotoxic effects, suggesting a potential for developing combination therapies for resistant cancer types .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in microbial resistance and cancer progression. The structure allows for binding to active sites, potentially inhibiting critical pathways necessary for pathogen survival or cancer cell proliferation.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance :
- Combination Therapy in Cancer Treatment :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Formation of the piperidine core : React 2-chlorobenzyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
Pyrazole coupling : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyrazole moiety to the methyl group on the piperidine ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands may enhance yield .
- Key considerations : Optimize reaction temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.0–8.5 ppm) and piperidine/pyrazole protons (δ 2.5–4.5 ppm) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds between pyrazole N–H and chlorobenzyl Cl) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) for biological testing .
Q. What structural features contribute to its pharmacological activity?
- Answer :
- Chlorobenzyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
- Pyrazole ring : Acts as a hydrogen bond donor/acceptor, critical for target binding (e.g., kinase inhibition) .
- Piperidine scaffold : Provides conformational flexibility for receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Answer :
Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds.
Validate purity : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven effects.
Cross-validate results : Compare data across orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Answer :
- Systematic substitution : Modify the chlorobenzyl (e.g., replace Cl with F) or pyrazole (e.g., introduce methyl groups) to assess activity changes.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like p38 MAP kinase .
- In vitro profiling : Screen analogs against a panel of receptors/enzymes to identify selectivity patterns .
Q. How do crystallographic data inform stability and solubility optimization?
- Answer :
- Intramolecular interactions : Hydrogen bonds (e.g., C–H···N in pyrazole-piperidine) stabilize the conformation, reducing metabolic degradation .
- Crystal packing : Non-covalent interactions (e.g., π-π stacking of chlorobenzyl groups) influence solubility. Introduce polar groups (e.g., –OH) to enhance aqueous solubility without disrupting packing .
Q. What methodological approaches validate its potential as an antimicrobial agent?
- Answer :
MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Time-kill studies : Determine bactericidal vs. bacteriostatic effects.
Resistance profiling : Compare efficacy against drug-resistant strains (e.g., MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
